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molecular formula C12H12N2O2 B125487 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde CAS No. 950-81-2

1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde

Cat. No. B125487
M. Wt: 216.24 g/mol
InChI Key: QFYZFYDOEJZMDX-UHFFFAOYSA-N
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Patent
US08962623B2

Procedure details

To a stirred solution of the commercially available 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde (CAS No. 950-81-2) (51.6 g) in tetrahydrofuran (THF) (1 L) at 0° C. was added a solution of sulfamic acid (48.5 g) in water (640 mL). A solution of sodium chlorite (43.7 g) in water (500 mL) was added slowly maintaining the temperature below 8° C. The reaction mixture was allowed to warm to room temperature. After 5 hours, the pH of the reaction was adjusted to 8 with a 6 N aqueous solution of sodium hydroxide (NaOH). The mixture was extracted with ethyl acetate (EtOAc). The aqueous layer was acidified to pH 4 with a 6N solution of hydrochloric acid (HCl) and extracted with dichloromethane (DCM). The combined DCM extracts were washed sequentially with 5% aqueous sodium sulfite and saturated brine, dried over sodium sulfate (Na2SO4) and concentrated under reduced pressure. The crude solid was triturated with methanol (MeOH) to give the title compound (17 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
48.5 g
Type
reactant
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Five
Name
Quantity
640 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH3:7])=[C:5]([CH:8]=[O:9])[C:4](=[O:10])[N:3]1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.S(=O)(=O)([OH:19])N.Cl([O-])=O.[Na+].[OH-].[Na+]>O1CCCC1.O>[CH3:1][N:2]1[C:6]([CH3:7])=[C:5]([C:8]([OH:19])=[O:9])[C:4](=[O:10])[N:3]1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N(C(C(=C1C)C=O)=O)C1=CC=CC=C1
Step Two
Name
Quantity
43.7 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
48.5 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Name
Quantity
640 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 8° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (EtOAc)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (DCM)
WASH
Type
WASH
Details
The combined DCM extracts were washed sequentially with 5% aqueous sodium sulfite and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude solid was triturated with methanol (MeOH)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CN1N(C(C(=C1C)C(=O)O)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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